molecular formula C19H12ClN3O B2406114 N-(2-chlorophenyl)phenazine-1-carboxamide CAS No. 855635-39-1

N-(2-chlorophenyl)phenazine-1-carboxamide

Cat. No.: B2406114
CAS No.: 855635-39-1
M. Wt: 333.78
InChI Key: JVOQQWSFYVWPAH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)phenazine-1-carboxamide is a synthetic organic compound that has garnered attention in scientific research due to its unique physical and chemical properties. This compound is part of the phenazine family, which is known for its diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties .

Scientific Research Applications

N-(2-chlorophenyl)phenazine-1-carboxamide has a wide range of applications in scientific research, including:

Future Directions

The future directions for research on N-(2-chlorophenyl)phenazine-1-carboxamide could involve further exploration of its biological activities and potential applications. For instance, Pseudomonas chlororaphis HT66 could be further modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives .

Mechanism of Action

Target of Action

N-(2-chlorophenyl)phenazine-1-carboxamide, hereafter referred to as the compound, primarily targets fungal phytopathogens . The compound has been found to be strongly antagonistic to Rhizoctonia solani, a soil-borne fungal pathogen . The compound’s primary targets are the cell wall and cell membrane of the pathogen .

Mode of Action

The compound interacts with its targets by inhibiting their normal functions . It causes changes in the microscopic morphology of R. solani, leading to hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . It also causes the cell wall to separate, the subcellular organelles to disintegrate, and the septum to disappear .

Biochemical Pathways

The compound affects several biochemical pathways. It significantly impacts cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . It also affects significant metabolic pathways such as steroid biosynthesis and ABC transporters .

Result of Action

The compound’s action results in significant molecular and cellular effects. It causes the mycelium of R. solani to produce a red secretion and exhibit progressive creeping growth . The compound also leads to significant changes in gene expression, with 6838 differentially expressed genes (DEGs) under treatment, including 291 significant DEGs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound was found to be effective in the rhizosphere of plants, suggesting that it may be influenced by factors such as soil pH, moisture, and temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)phenazine-1-carboxamide typically involves the reaction of 2-chloroaniline with phenazine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through optimized fermentation processes using genetically engineered strains of Pseudomonas chlororaphis. These strains are capable of producing phenazine derivatives in high yields under controlled fermentation conditions. The process involves the cultivation of the bacterial strain in a nutrient-rich medium, followed by extraction and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

N-(2-chlorophenyl)phenazine-1-carboxamide is unique among phenazine derivatives due to its specific substitution pattern and enhanced biological activities. Similar compounds include:

Properties

IUPAC Name

N-(2-chlorophenyl)phenazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOQQWSFYVWPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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